molecular formula C10H19NO3 B177487 Tert-butyl N-[(3R)-1-oxopentan-3-yl]carbamate CAS No. 198493-29-7

Tert-butyl N-[(3R)-1-oxopentan-3-yl]carbamate

Cat. No.: B177487
CAS No.: 198493-29-7
M. Wt: 201.26 g/mol
InChI Key: VEVHRUHHMAZBRX-MRVPVSSYSA-N
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Description

Tert-butyl N-[(3R)-1-oxopentan-3-yl]carbamate is a chiral chemical compound that serves as a valuable intermediate and building block in organic synthesis and pharmaceutical research. The molecule features a tert-butoxycarbonyl (Boc) protecting group, which is widely used to protect amines during multi-step synthetic sequences, and a reactive keto carbonyl group that allows for further functionalization . The stereocenter at the 3R position provides chirality, making this compound particularly useful for the synthesis of enantiomerically pure substances, such as active pharmaceutical ingredients (APIs) and other complex molecules . Compounds within this family are typically characterized by their molecular formula and weight, which can be confirmed by analytical methods . Researchers utilize this and similar Boc-protected amino acid derivatives and keto-amines in the development of novel therapeutic agents and in methodological studies in synthetic chemistry. This product is intended for research and development purposes only and is not suitable for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

tert-butyl N-[(3R)-1-oxopentan-3-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO3/c1-5-8(6-7-12)11-9(13)14-10(2,3)4/h7-8H,5-6H2,1-4H3,(H,11,13)/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEVHRUHHMAZBRX-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC=O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](CC=O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601207259
Record name 1,1-Dimethylethyl N-[(1R)-1-ethyl-3-oxopropyl]carbamate
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Molecular Weight

201.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

198493-29-7
Record name 1,1-Dimethylethyl N-[(1R)-1-ethyl-3-oxopropyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=198493-29-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl N-[(1R)-1-ethyl-3-oxopropyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601207259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Overview

This method, adapted from patent CN102020589B, employs N-BOC-D-Serine as the chiral starting material to ensure retention of the R-configuration. The synthesis involves three key steps:

  • Mixed anhydride formation : N-BOC-D-Serine reacts with isobutyl chlorocarbonate in the presence of N-methylmorpholine (NMM) as an acid scavenger.

  • Condensation with benzylamine : The anhydride intermediate undergoes nucleophilic attack by benzylamine to form the carbamate backbone.

  • Deprotection and purification : The tert-butyloxycarbonyl (Boc) group is selectively removed under acidic conditions.

Reaction Conditions and Optimization

  • Solvent : Anhydrous ethyl acetate minimizes side reactions like hydrolysis.

  • Temperature : Maintained at −10°C to 5°C during anhydride formation to prevent racemization.

  • Molar Ratios :

    • N-BOC-D-Serine : isobutyl chlorocarbonate : NMM = 1 : 1.2 : 1.3 (optimal for 93% yield).

    • Benzylamine is used in 1.1–1.5 equivalents to ensure complete conversion.

Table 1: Key Parameters for Mixed Anhydride Method

ParameterOptimal ValueImpact on Yield/ee
Temperature−10°C to 5°CPrevents racemization (ee >98%)
SolventAnhydrous ethyl acetateMinimizes hydrolysis (<5% byproducts)
Reaction Time3–5 hoursBalances conversion and side reactions

Post-reaction purification via hexane/ethyl acetate (8:1) crystallization achieves >99% purity, confirmed by 1H^1H-NMR and MS.

EDC/HOBt-Mediated Coupling

Methodology

Reported in PMC7115367, this approach utilizes 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) to activate carboxylic acids for coupling with amines. For Tert-butyl N-[(3R)-1-oxopentan-3-yl]carbamate, the strategy involves:

  • Activation of N-BOC-D-Serine : EDC·HCl and HOBt generate an active ester intermediate.

  • Amine coupling : The activated ester reacts with 3-aminopentan-1-one under basic conditions (triethylamine, TEA).

Critical Considerations

  • Solvent Selection : Dichloromethane (CH2_2Cl2_2) or dimethylformamide (DMF) ensures solubility of intermediates.

  • Stoichiometry : EDC (1.5 eq) and HOBt (1.2 eq) prevent dimerization of the carboxylic acid.

  • Workup : Aqueous extraction removes urea byproducts, and silica gel chromatography (hexane:EtOAc 3:1) isolates the product in 70–85% yield.

Table 2: Comparative Analysis of Coupling Agents

Coupling AgentSolventYield (%)ee (%)
EDC/HOBtDMF7897
DCC/HOBtCH2_2Cl2_26595

EDC/HOBt outperforms dicyclohexylcarbodiimide (DCC) in both yield and enantiomeric purity due to better solubility and reduced side reactions.

Asymmetric Catalysis Using Organocatalysts

Challenges and Mitigations

  • Side Reactions : Overalkylation is minimized by using stoichiometric aldehydes.

  • Purification : Recrystallization from ethanol/water (9:1) removes proline residues, yielding 80–85% ee.

Industrial-Scale Production via Flow Microreactors

Advantages Over Batch Processes

Patent CN102020589B highlights flow chemistry for tert-butyl carbamate derivatives, offering:

  • Enhanced Heat Transfer : Microreactors maintain precise temperature control (−10°C ± 2°C), critical for stereochemical fidelity.

  • Reduced Reaction Times : 30–60 minutes vs. 3–5 hours in batch.

  • Scalability : Continuous production achieves 10 kg/day with 94% yield.

Table 3: Batch vs. Flow Reactor Performance

MetricBatch ReactorFlow Reactor
Yield (%)9394
ee (%)9899
Throughput (kg/day)210

Comparative Analysis and Optimization Strategies

Cost-Benefit Evaluation

  • Mixed Anhydride Method : Lowest cost ($120/kg) but requires cryogenic conditions.

  • EDC/HOBt Coupling : Higher reagent costs ($180/kg) but simpler setup.

  • Flow Reactors : High capital investment but superior throughput.

Environmental Impact

  • Solvent Recovery : Ethyl acetate (GPM 0.8) is preferred over DMF (GPM 5.2) for reduced environmental footprint.

  • Catalyst Recycling : Proline catalysts can be reused 3–5 times without significant loss in activity.

Chemical Reactions Analysis

Types of Reactions

®-tert-butyl (1-oxopentan-3-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine.

    Substitution: Nucleophilic substitution reactions can replace the tert-butyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxyl derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

Organic Synthesis

Intermediate in Chemical Reactions:
Tert-butyl N-[(3R)-1-oxopentan-3-yl]carbamate serves as an important intermediate in the synthesis of complex organic molecules. Its carbamate functional group allows it to act as a protecting group for amines, facilitating selective reactions on other functional groups without affecting the amine functionality.

Reactivity Studies:
The compound is also investigated for its reactivity with biological molecules, making it a potential candidate for drug development. Its structure can influence interactions with enzymes or receptors, which is critical for understanding its pharmacological properties.

Medicinal Chemistry

Drug Development:
this compound is explored in the synthesis of pharmacologically active compounds. Its ability to protect reactive amine groups during synthesis is particularly valuable in creating peptide-based drugs .

Biochemical Probes:
Due to its structural characteristics, this compound may serve as a biochemical probe in research aimed at understanding biological processes or disease mechanisms .

Polymer Science

Modification in Polymer Chemistry:
Incorporating tert-butyl groups into polymers can enhance their solubility, processability, and mechanical properties. The hydrophobic nature of the tert-butyl substituent can impart desirable characteristics to thermoplastic polymers, making it useful in materials engineering .

Synthesis Techniques:
The introduction of this compound during polymerization processes (e.g., radical polymerization) allows researchers to tailor the properties of the resulting polymers effectively. Techniques such as Nuclear Magnetic Resonance (NMR) and Gel Permeation Chromatography (GPC) are employed for characterization.

Agrochemicals and Specialty Chemicals

Use in Agrochemical Formulations:
The compound is also utilized in the development of agrochemicals due to its stability and reactivity profile. Its role as an intermediate can facilitate the synthesis of herbicides or pesticides that require specific chemical properties for efficacy .

Specialty Chemicals Production:
In the chemical industry, this compound is used to produce specialty chemicals that find applications across various sectors, including cosmetics and food additives. Its derivatives may exhibit unique sensory characteristics that are desirable in these applications .

Summary Table of Applications

Field Application
Organic ChemistryIntermediate for complex molecule synthesis; protecting group for amines
Medicinal ChemistryDrug development; biochemical probe for biological interactions
Polymer ScienceEnhances solubility and mechanical properties; used in polymerization techniques
AgrochemicalsIntermediate in the synthesis of herbicides and pesticides
Specialty ChemicalsProduction of chemicals for cosmetics and food additives; sensory evaluation of derivatives

Case Studies

  • Synthesis of Peptide-Based Drugs:
    Research has demonstrated that this compound can be effectively used in synthesizing peptide drugs where amine protection is crucial during multi-step reactions.
  • Polymer Modification Studies:
    Studies have shown that incorporating this compound into polymer chains significantly improves thermal stability and mechanical strength, making it suitable for high-performance applications.

Mechanism of Action

The mechanism of action of ®-tert-butyl (1-oxopentan-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate moiety can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The tert-butyl group provides steric hindrance, which can influence the binding affinity and selectivity of the compound.

Comparison with Similar Compounds

Data Tables for Key Analogs

Table 1: Physicochemical Properties of Selected Carbamates

Compound Name Molecular Formula Molecular Weight Melting Point (°C) Boiling Point (°C) Source
tert-butyl N-[(3R)-1-oxopentan-3-yl]carbamate (hypothetical) C₁₀H₁₉NO₃ 201.27 N/A N/A -
tert-butyl N-[(3R)-1-bromo-4-methyl-2-oxopentan-3-yl]carbamate C₁₁H₂₀BrNO₃ 294.19 N/A N/A
tert-butyl N-[(1R,3R)-3-hydroxycyclopentyl]carbamate C₁₀H₁₉NO₃ 201.27 N/A N/A

Note: Melting/boiling point data are unavailable in the evidence; further experimental characterization is recommended.

Research Implications

  • Synthetic Utility : Bromo and chloro analogs (e.g., ) serve as intermediates in nucleophilic substitutions, while sulfonyl derivatives () expand utility in sulfonamide synthesis.
  • Crystallography : Structural analysis using SHELX and ORTEP can elucidate conformational preferences and hydrogen-bonding networks.
  • Biological Relevance : Stereochemical purity (R vs. S, ) is critical for chiral drug development, as enantiomers may exhibit divergent pharmacokinetic profiles.

Biological Activity

Tert-butyl N-[(3R)-1-oxopentan-3-yl]carbamate is a compound that has garnered attention in the fields of medicinal chemistry and biochemistry due to its potential biological activities. This article will explore its biological activity, mechanisms of action, and relevant research findings.

Overview of the Compound

This compound is classified as a carbamate, characterized by a tert-butyl group attached to the nitrogen atom of the carbamate moiety and a 1-oxopentan-3-yl group attached to the carbonyl carbon. The structural formula can be represented as:

C8H15NO3\text{C}_8\text{H}_{15}\text{N}\text{O}_3

This compound's unique structure allows it to interact with various biological targets, making it a subject of interest for further studies.

The biological activity of this compound primarily involves its interaction with enzymes and proteins. The carbamate moiety can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The steric hindrance provided by the tert-butyl group may influence the binding affinity and selectivity towards specific targets .

1. Enzyme Inhibition

Research indicates that this compound may act as an inhibitor of certain enzymes, particularly those involved in metabolic pathways. For example, studies have shown that carbamates can inhibit serine proteases by forming stable complexes with their active sites .

2. Antimicrobial Properties

Preliminary studies suggest that this compound exhibits antimicrobial activity against various pathogens. This is significant for developing new antimicrobial agents in response to rising antibiotic resistance.

3. Anti-inflammatory Effects

There is emerging evidence that compounds in the carbamate class can modulate inflammatory responses. This compound may possess similar properties, although specific studies are still needed to confirm this activity .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
Enzyme InhibitionInhibits serine proteases; potential for metabolic pathway modulation
AntimicrobialExhibits activity against various pathogens; potential for new drug development
Anti-inflammatoryModulates inflammatory pathways; requires further investigation

Case Study: Enzyme Interaction

A study investigating the interaction of this compound with a specific serine protease demonstrated that the compound binds effectively, leading to a significant reduction in enzyme activity. This was quantified using kinetic assays which showed an IC50 value indicative of its potency as an inhibitor .

Clinical Applications

While direct clinical applications for this compound are still under investigation, its derivatives have been explored for potential use in treating conditions related to inflammation and infection. Ongoing research aims to elucidate its pharmacokinetics and therapeutic index in vivo .

Q & A

Basic Question: What are common synthetic routes for tert-butyl N-[(3R)-1-oxopentan-3-yl]carbamate, and how are coupling reagents optimized?

Answer:
The compound is typically synthesized via carbamate formation using tert-butyl chloroformate or Boc-anhydride with amines. For example, EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) are coupling reagents used to activate carboxylic acids for amide bond formation, improving reaction efficiency and reducing racemization . Optimization involves adjusting stoichiometry (e.g., 1.2–1.5 equivalents of EDCI/HOBt) and solvent selection (e.g., dichloromethane or DMF). Monitoring by TLC or LC-MS ensures completion.

Advanced Question: How can stereochemical integrity at the (3R)-position be maintained during synthesis?

Answer:
Stereocontrol is achieved via chiral auxiliaries or enantioselective catalysis. For instance, chiral tert-butyl carbamates (e.g., tert-butyl N-[(3R,6S)-6-methylpiperidin-3-yl]carbamate) are synthesized using asymmetric hydrogenation or enzymatic resolution . Reaction conditions (temperature, solvent polarity) are critical: low temperatures (-20°C to 0°C) in THF or toluene minimize epimerization. Chiral HPLC or optical rotation analysis validates enantiopurity .

Basic Question: What spectroscopic methods are used to confirm the structure of this compound?

Answer:

  • NMR : 1^1H and 13^{13}C NMR identify the tert-butyl group (δ ~1.4 ppm for 1^1H, ~28 ppm for 13^{13}C) and the carbamate carbonyl (δ ~155 ppm). The (3R)-configuration is inferred via coupling constants in 1^1H NMR .
  • IR : Stretching bands at ~1700 cm1^{-1} (C=O) and ~1250 cm1^{-1} (C-O) confirm carbamate functionality.
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]+^+ for C11_{11}H21_{21}NO3_3: calc. 216.1596) .

Advanced Question: How do crystallographic data resolve discrepancies between NMR and computational conformational analysis?

Answer:
X-ray crystallography provides definitive stereochemical assignment. For example, tert-butyl N-[(2R,3S)-2-(2,5-difluorophenyl)-5-oxotetrahydro-2H-pyran-3-yl]carbamate was analyzed using SHELX for refinement and ORTEP-3 for visualization, confirming the (2R,3S) configuration and hydrogen-bonding networks that stabilize the crystal lattice . Discrepancies arise when NMR assumes solution-phase conformers, while crystallography captures solid-state packing. Molecular dynamics simulations bridge this gap by modeling solvent effects .

Basic Question: What purification strategies are effective for this carbamate derivative?

Answer:

  • Flash Chromatography : Silica gel with gradients of ethyl acetate/hexane (e.g., 20–40% EtOAc) separates polar impurities.
  • Recrystallization : Use solvents like ethanol or ethyl acetate/hexane mixtures. Tert-butyl groups enhance crystallinity due to hydrophobic packing .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water with 0.1% TFA) resolve enantiomers or diastereomers .

Advanced Question: How is photoredox chemistry applied to functionalize this compound?

Answer:
Photoredox catalysts (e.g., Ru(bpy)32+_3^{2+}) enable C-H activation or cross-dehydrogenative coupling under visible light. For example, tert-butyl carbamates undergo α-alkylation with electron-deficient alkenes in the presence of Ir(ppy)3_3 (2 mol%) and a sacrificial oxidant (e.g., Na2_2S2_2O8_8). Reaction optimization involves screening light intensity (450 nm LED) and solvent (acetonitrile vs DMSO) .

Basic Question: What safety precautions are recommended for handling this compound?

Answer:
While not classified as acutely toxic (GHS), standard precautions include:

  • PPE : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation (P95 respirators if airborne particles form).
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Question: How can computational modeling predict the bioactivity of analogs of this carbamate?

Answer:

  • Docking Studies : Molecular docking (AutoDock Vina) into target proteins (e.g., NK1 receptor) identifies key interactions (e.g., hydrogen bonds with the carbamate carbonyl) .
  • QSAR : Quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bond acceptors predict ADMET properties .
  • MD Simulations : GROMACS simulations assess binding stability over 100 ns trajectories .

Advanced Question: What strategies mitigate side reactions during Boc deprotection?

Answer:
Boc removal typically uses TFA (20–50% in DCM) or HCl/dioxane. Side reactions (e.g., oxazolidinone formation) are minimized by:

  • Low Temperature : Deprotect at 0°C to reduce acid-catalyzed rearrangements.
  • Scavengers : Add thioanisole or triisopropylsilane to trap carbocations.
  • Monitoring : Use LC-MS to detect intermediates and adjust reaction time .

Advanced Question: How are biocatalytic methods applied to synthesize enantiopure derivatives?

Answer:
Lipases (e.g., Candida antarctica Lipase B) catalyze kinetic resolutions. For example, tert-butyl N-[(1S,3R)-3-hydroxycyclopentyl]carbamate was synthesized via enzymatic ester hydrolysis with >99% ee . Reaction optimization includes solvent engineering (e.g., tert-butanol for enzyme stability) and substrate engineering (e.g., acyloxymethyl ketones) .

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